Flunitrazepam-D7 is a deuterated derivative of flunitrazepam, a potent benzodiazepine primarily used for its sedative and hypnotic properties. The introduction of deuterium atoms into the molecular structure enhances its analytical capabilities, particularly in pharmacokinetic studies and forensic applications. Flunitrazepam itself is often prescribed for severe insomnia and is known for its rapid onset of action and significant potency.
Flunitrazepam-D7 can be synthesized through specialized chemical processes that incorporate deuterium into the flunitrazepam molecule. It is available from various chemical suppliers and is often used as a reference standard in analytical chemistry.
Flunitrazepam-D7 falls under the category of benzodiazepines, which are characterized by their psychoactive effects. It is classified as a sedative-hypnotic agent, acting primarily on the central nervous system.
The synthesis of Flunitrazepam-D7 involves introducing deuterium atoms into specific positions of the flunitrazepam structure. The most common method includes:
The synthetic route may involve several steps, including:
Flunitrazepam-D7 retains the core structure of flunitrazepam but features deuterium atoms in place of certain hydrogen atoms. Its molecular formula can be expressed as , where D represents deuterium.
Flunitrazepam-D7 can participate in various chemical reactions, which include:
The specific conditions for these reactions depend on the desired transformation and may involve standard organic chemistry techniques such as refluxing with appropriate reagents or catalysts.
Flunitrazepam-D7 primarily acts on benzodiazepine receptors (BNZ1 and BNZ2) in the brain, modulating neurotransmission.
Flunitrazepam-D7 is employed primarily in scientific research, particularly in:
Flunitrazepam-D7 (C₁₆H₅D₇FN₃O₃) is a deuterated analog of the benzodiazepine flunitrazepam, featuring seven deuterium atoms at specific molecular positions. The isotopic labeling occurs at the N-methyl group (CD₃ instead of CH₃) and the ortho positions of the fluorinated phenyl ring (tetradeuterated 2,3,4,5 positions) [1] [7]. This strategic substitution preserves the original compound's pharmacological target affinity while creating distinct mass spectral properties essential for analytical differentiation. The molecular weight increases to 320.33 g/mol (compared to 313.29 g/mol for non-deuterated flunitrazepam), a critical feature for mass spectrometry-based quantification [6] [7].
Table 1: Molecular Characterization of Flunitrazepam-D7
Property | Specification |
---|---|
Molecular Formula | C₁₆H₅D₇FN₃O₃ |
CAS Number | 1286448-08-5 |
Accurate Mass | 320.1302 g/mol |
Isotopic Enrichment | D0/D7 < 1% |
Deuterium Positions | N-CD₃; Phenyl ring (2,3,4,5-tetradeuterio) |
Spectroscopic analyses confirm structural integrity: UV maxima in acetonitrile occur at 218 nm, 252 nm, and 316 nm, reflecting the benzodiazepine core's electronic transitions. IR and NMR spectra align with predicted vibrational modes and proton-deficient environments due to deuterium substitution [7] [9]. The high isotopic purity (≥99% D7) minimizes isotopic cross-talk in quantitative assays, making it indispensable as an internal standard [7].
The synthesis of Flunitrazepam-D7 involves multistep deuterium incorporation via hydrogen-deuterium exchange or de novo synthesis using deuterated precursors. Key reactions include catalytic deuteration of halogenated intermediates and nucleophilic substitution with deuterated methyl iodide to introduce the trideuteriomethyl group at the 1-position nitrogen [7] [9]. The tetradeuterated fluorophenyl moiety is synthesized separately through electrophilic aromatic deuteration before integration into the benzodiazepine scaffold [1].
Purification leverages preparative HPLC (>98.5% purity) and solid-phase extraction (SPE) to remove non-deuterated impurities and synthetic byproducts [5] [7]. Rigorous quality control includes:
Table 2: Synthesis and Quality Control Benchmarks
Parameter | Method | Acceptance Criterion |
---|---|---|
Isotopic Purity | LC-MS/MS | D0/D7 ratio <0.01 |
Chemical Purity | Preparative HPLC | ≥98.5% |
Residual Solvents | GC Headspace | MeOH <500 ppm |
Batch Consistency | NMR Spectroscopy | δ 7.0–8.5 ppm (aromatic) |
Challenges include minimizing back-exchange (C–D bond cleavage) and stereochemical integrity preservation during lyophilization. Certified reference materials (e.g., Cerilliant® F-915) are packaged as 100 μg/mL solutions in methanol under inert gas to ensure stability [2] [3] [6].
Flunitrazepam-D7 is predominantly supplied as 100 μg/mL certified reference solutions in anhydrous methanol, optimized for analytical precision. The solvent choice enhances solubility, reduces adsorption losses, and facilitates "Snap-N-Spike®" workflows in clinical labs [2] [3]. Critical stability parameters include:
Table 3: Stability-Indicating Parameters for Methanol Solutions
Parameter | Value | Analytical Method |
---|---|---|
Storage Temperature | –20°C ± 2°C | Validated stability chamber |
Shelf Life | 24 months | LC-MS/MS potency tracking |
Photodegradation Half-life | 48 hours (UV light) | Forced degradation study |
Water Content Tolerance | <0.5% (v/v) | Karl Fischer titration |
Degradation products include 7-aminoflunitrazepam-D7 (nitro-reduction) and desmethylflunitrazepam-D4 (N-demethylation), detectable via LC-UV at 254 nm [5]. Solutions exhibit no precipitation or color change when stored at –20°C for >2 years, though periodic requalification against neat standards is recommended [3] [6]. The methanol matrix enables direct compatibility with GC-MS and LC-MS instrumentation without evaporative reconstitution, preserving measurement accuracy at low concentrations (e.g., 1–100 ng/mL in blood) [5].
Comprehensive Compound List
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: